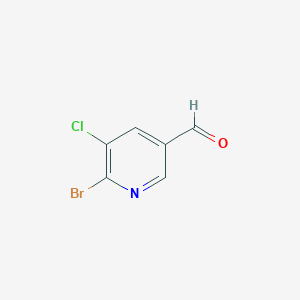

6-Bromo-5-chloronicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClNO |

|---|---|

Molecular Weight |

220.45 g/mol |

IUPAC Name |

6-bromo-5-chloropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |

InChI Key |

ZHMQXDVVKJUUBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)C=O |

Origin of Product |

United States |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are of significant interest in synthetic organic chemistry and medicinal chemistry. chemrxiv.orgnih.gov The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, can be substituted with one or more halogen atoms, such as fluorine, chlorine, bromine, or iodine. nih.gov This halogenation significantly alters the electronic properties and reactivity of the pyridine ring, making these compounds valuable building blocks for the synthesis of more complex molecules. rsc.org The presence of halogens can influence the regioselectivity of subsequent reactions, allowing for controlled functionalization of the pyridine core. chemrxiv.orgrsc.org

The field of halogenated pyridine chemistry is extensive, with research focusing on the development of new synthetic methods for their preparation and the exploration of their reactivity in various chemical transformations. chemrxiv.org These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. chemrxiv.orglookchem.com The specific position and nature of the halogen substituents on the pyridine ring are crucial in determining the compound's chemical behavior and its utility in different applications. rsc.org

Significance of Nicotinaldehyde Derivatives in Organic Synthesis

Nicotinaldehyde, also known as pyridine-3-carboxaldehyde, and its derivatives are important precursors in organic synthesis. chemspider.comambeed.com The aldehyde functional group is highly reactive and can participate in a variety of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. This versatility makes nicotinaldehyde derivatives valuable starting materials for the construction of a diverse array of heterocyclic compounds. nih.gov

In the context of medicinal chemistry, the nicotinaldehyde scaffold is found in numerous biologically active compounds. nih.gov The ability to modify the aldehyde group and introduce various substituents onto the pyridine (B92270) ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. nih.gov Consequently, the development of synthetic routes to novel nicotinaldehyde derivatives is an active area of research. nih.gov

Structural Specificity of 6 Bromo 5 Chloronicotinaldehyde Within the Halogenated Pyridine Family

6-Bromo-5-chloronicotinaldehyde is a specific member of the halogenated pyridine (B92270) family with a unique substitution pattern. bldpharm.com Its structure consists of a pyridine ring with a bromine atom at the 6-position, a chlorine atom at the 5-position, and an aldehyde group at the 3-position. This precise arrangement of substituents dictates its chemical reactivity and potential applications.

The presence of two different halogen atoms, bromine and chlorine, at adjacent positions on the pyridine ring offers opportunities for selective chemical modifications. The differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited in cross-coupling reactions and other transformations to introduce a variety of functional groups in a controlled manner. The aldehyde group further enhances the synthetic utility of this molecule, providing a handle for a wide range of chemical conversions.

Overview of Research Trajectories for Multifunctional Halogenated Aldehydes

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the primary disconnections involve the aldehyde group and the halogen substituents on the pyridine ring.

A key disconnection is the C-C bond between the pyridine ring and the formyl group (CHO). This suggests that the aldehyde functionality could be introduced in the final steps of the synthesis. Another strategic disconnection is at the C-halogen bonds, which points towards introducing the bromine and chlorine atoms onto a pre-existing pyridine or nicotinaldehyde scaffold.

This analysis leads to several potential synthetic pathways:

Pathway A: Halogenation of a nicotinaldehyde parent scaffold.

Pathway B: Functional group interconversion from a differently substituted pyridine.

Pathway C: Reduction of a corresponding 6-bromo-5-chloronicotinic acid derivative.

Each of these pathways presents its own set of challenges and requires careful selection of reagents and reaction conditions to achieve the desired product with good yield and purity.

Precursor Synthesis Strategies

The successful synthesis of this compound hinges on the effective preparation of its precursors. Various strategies can be employed, each with its own advantages and limitations.

Halogenation of Nicotinaldehyde Parent Scaffolds

Direct halogenation of a nicotinaldehyde or a related pyridine scaffold is a common approach for introducing halogen atoms onto the ring. The regioselectivity of this reaction is crucial and is influenced by the electronic nature of the pyridine ring and the directing effects of the existing substituents. The aldehyde group is a deactivating group, which can make electrophilic aromatic substitution challenging.

Selective introduction of bromine at the 6-position and chlorine at the 5-position requires careful control of the reaction conditions to prevent the formation of undesired isomers or over-halogenated products. Typical halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) for chlorination. The choice of solvent and temperature also plays a significant role in controlling the outcome of the reaction.

Functional Group Interconversions from Substituted Pyridines

An alternative strategy involves starting with a pyridine ring that already possesses different functional groups, which can then be converted into the desired aldehyde and halogen substituents. This approach offers flexibility and can sometimes provide better control over the regiochemistry.

For instance, a substituted pyridine containing a methyl group at the 3-position could be oxidized to the corresponding aldehyde. Similarly, other functional groups like amines or nitro groups can be transformed into halogens via Sandmeyer or related reactions. The conversion of functional groups is a fundamental tool in organic synthesis, allowing for the strategic manipulation of a molecule's structure. ub.edu

Recent research has explored novel methods for the dual functionalization of pyridines, such as superoxide (B77818) radical anion-triggered degenerate ring transformations of N-benzylpyridinium salts, which allow for the selective installation of different groups onto the pyridine core. chinesechemsoc.orgchinesechemsoc.org

Preparation from Corresponding Nicotinic Acid Derivatives via Reduction Pathways

A widely used and often reliable method for the synthesis of aldehydes is the reduction of their corresponding carboxylic acid derivatives. In this case, this compound can be prepared from 6-bromo-5-chloronicotinic acid. chemspider.com

The direct reduction of a carboxylic acid to an aldehyde can be challenging as the reaction can often proceed to the corresponding alcohol. To circumvent this, the carboxylic acid is typically converted into a more reactive derivative, such as an acid chloride or an ester.

The conversion of 6-bromo-5-chloronicotinic acid to its acid chloride can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. uark.edu This activated intermediate can then be selectively reduced to the aldehyde.

The choice of reducing agent is critical for the successful partial reduction of the carboxylic acid derivative to the aldehyde. Several reducing agents can be employed, each with its own reactivity profile.

For the reduction of acid chlorides, mild reducing agents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) are often used. This bulky hydride source is less reactive than lithium aluminum hydride (LiAlH₄) and can selectively reduce the acid chloride to the aldehyde at low temperatures, minimizing over-reduction to the alcohol.

Another approach involves the Rosenmund reduction, where the acid chloride is hydrogenated over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), with a quinoline-sulfur poison. This method is known for its selectivity in converting acid chlorides to aldehydes.

The reduction of nicotinic acid amides, such as the morpholinamide derivative, using modified aluminum hydrides like LiAlH(OEt)₃, has also been reported as a viable method for obtaining the corresponding nicotinaldehydes. google.com

The reaction conditions, including temperature, solvent, and reaction time, must be carefully optimized for each specific reducing agent to maximize the yield of this compound and minimize the formation of byproducts.

Direct Synthesis Approaches

Direct synthesis of this compound involves the strategic introduction of bromine and chlorine atoms onto a pre-existing nicotinaldehyde framework or a related pyridine derivative. The primary challenges lie in controlling the regioselectivity of the halogenation on the electron-deficient pyridine ring.

Directed Halogenation of Nicotinaldehyde and its Derivatives

The direct electrophilic halogenation of pyridine is notoriously difficult and typically requires harsh conditions, often leading to a mixture of products with low selectivity. For nicotinaldehyde, the electron-withdrawing nature of both the ring nitrogen and the aldehyde group at the 3-position deactivates the ring towards electrophilic attack. When reactions do occur, they tend to favor the 5-position. Achieving the 6-bromo, 5-chloro substitution pattern via direct, sequential halogenation of unsubstituted nicotinaldehyde is therefore not a straightforward pathway.

To overcome these challenges, chemists employ directing groups that can temporarily coordinate to a metal catalyst, bringing it into close proximity with a specific C-H bond, thereby enabling its selective functionalization. rsc.org The aldehyde group itself can act as a transient directing group. For instance, palladium-catalyzed ortho-C–H iodination of benzaldehydes has been achieved using a monodentate transient directing group, a method that could be conceptually applied to heteroaromatic aldehydes. rsc.org Another strategy involves the temporary conversion of the aldehyde into an imine, which can then serve as a directing group for palladium-catalyzed C-H activation and subsequent halogenation. researchgate.net

A plausible directed strategy for this compound could start with 5-chloronicotinaldehyde (B56269). The chlorine atom at the 5-position would further deactivate the ring, but a directing group strategy could be employed to facilitate bromination at the C6 position.

Regioselective Synthesis via Aromatic Substitution Reactions

Regioselective synthesis often relies on building the molecule from precursors that already contain some of the required substituents, thereby controlling the position of subsequent modifications. Given the difficulty of direct halogenation, a more common approach is to use substitution reactions on a pyridine ring that is already halogenated.

One powerful technique is directed ortho-metalation. nih.gov This involves using a directing group (such as an amide or a methoxy (B1213986) group) to selectively deprotonate the ortho position with a strong base (like n-butyllithium), creating an organolithium species. This intermediate can then be quenched with an electrophilic halogen source (e.g., CBr₄ or N-bromosuccinimide) to install a bromine atom with high regioselectivity. For the synthesis of this compound, a synthetic chemist might start with a 5-chloropyridine derivative bearing a directing group at the 3-position. Metalation would be directed to the 6-position, followed by bromination. The final step would be the conversion of the directing group into the required aldehyde functionality.

Another advanced method involves the generation of pyridyne intermediates. nih.gov For example, a 3-chloropyridine (B48278) bearing a suitable leaving group at the 4-position can be treated with a strong base to form a reactive 3,4-pyridyne. While this specific pattern is not directly applicable, analogous strategies starting from a 5,6-dihalopyridine and introducing the formyl group via metalation and quenching with an appropriate electrophile (e.g., N,N-dimethylformamide, DMF) represent a viable regiocontrolled approach.

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity under mild conditions. Transition metal catalysis and photoredox catalysis are at the forefront of these advanced approaches for functionalizing pyridine rings.

Transition Metal-Catalyzed Coupling Strategies for Pyridine Functionalization

Transition metals, particularly palladium and copper, are instrumental in catalyzing C-H functionalization and cross-coupling reactions on pyridine rings. beilstein-journals.org Palladium-catalyzed C-H halogenation often utilizes a directing group to achieve ortho-selectivity. rsc.org For a substrate like 5-chloronicotinaldehyde, a palladium catalyst could be directed by the aldehyde (or a derivative) to activate the C6-H bond for subsequent bromination. A variety of halogen sources can be used, including N-halosuccinimides (NXS) or even simple alkali halides in the presence of an oxidant. rsc.orgmdpi.com

The Suzuki-Miyaura coupling reaction is another cornerstone of pyridine functionalization, typically used to form C-C bonds. researchgate.net However, its principles can be applied in a broader synthetic context. For instance, one could envision a strategy starting with 5,6-dibromopyridine. A selective coupling reaction, such as a Suzuki coupling with a formyl-group equivalent or a Stille coupling, could be performed at one of the positions, followed by conversion to the final product. The differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions can also be exploited. A plausible route could involve a starting material like 3,5-dibromo-6-chloropyridine, where selective reactions could be performed sequentially at the different halogenated sites to build the final molecule.

| Substrate | Directing Group | Catalyst | Halogen Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Transient Amine | Pd(OAc)₂ | NIS | DCE | 75% (Iodination) | rsc.org |

| N-Phenyl-pivalamide | Amide | Pd(OAc)₂ | NBS | TFA/AcOH | 85% (Bromination) | rsc.org |

| 2-Phenylpyridine | Pyridine-N | Pd(OAc)₂ | HBr (aq) / DMSO | DMSO | 92% (Bromination) | rsc.org |

| Indole-3-carbaldehyde | Aldehyde | Pd(TFA)₂ | NCS | TFA | 78% (Chlorination at C2) | rsc.org |

This table illustrates typical conditions and yields for palladium-catalyzed halogenation reactions on various aromatic systems, demonstrating the principles applicable to the synthesis of halogenated nicotinaldehydes.

Photoredox Catalysis in Halogenated Pyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating radical intermediates under exceptionally mild conditions. nih.govbeilstein-journals.org This approach can be harnessed for the halogenation of C-H bonds. The general mechanism involves a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process with a halogen source (e.g., NaBr, NaI, or even HCl) to generate a reactive halogen radical. nih.gov This radical can then abstract a hydrogen atom from the substrate, followed by radical-radical recombination to form the C-halogen bond.

The application of this method to the regioselective synthesis of this compound would require overcoming the challenge of directing the halogen radical to the specific C-H bonds at the C5 and C6 positions. While direct C-H functionalization of unactivated C-H bonds is possible, achieving dual, distinct halogenation at adjacent positions on a deactivated ring like pyridine is a significant synthetic hurdle. A more likely photoredox approach would involve the functionalization of a pre-substituted pyridine. For example, a photoredox-mediated coupling could be used to introduce a functional group at the 3-position of a 5-bromo-6-chloropyridine starting material.

| Transformation | Substrate Type | Photocatalyst | Reagent/Halogen Source | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Deformylative Bromination | Aldehyde -> DHP | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NaBr / K₂S₂O₈ | Blue LED | 85% | nih.gov |

| Deformylative Iodination | Aldehyde -> DHP | None (Catalyst-free) | NaI / K₂S₂O₈ | Blue LED | 95% | nih.gov |

| β-Alkylation of Aldehyde | Saturated Aldehyde | Ru(bpy)₃Cl₂ | Michael Acceptor | 26 W CFL | 75% | acs.org |

| C-H Thiocyanation | Imidazo[1,2-a]pyridine | Eosin Y | NH₄SCN | Blue LED | 92% | beilstein-journals.org |

This table provides examples of transformations achieved via photoredox catalysis, highlighting the mild conditions and types of reagents used. While not direct syntheses of the target compound, they show the potential of this technology for functionalizing complex molecules.

Optimization of Synthetic Pathways

The optimization of any synthetic route is crucial for improving yield, reducing costs, minimizing waste, and ensuring scalability. For a complex target like this compound, optimization would involve systematically varying key reaction parameters.

Key parameters for optimization include:

Catalyst System: Screening different transition metal catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, CuI, Cu(OTf)₂) and ligands can dramatically affect reaction efficiency and selectivity.

Solvent: The choice of solvent (e.g., DMF, DMSO, DCE, Toluene, THF) can influence reactant solubility, catalyst stability, and reaction rate.

Base/Additive: In many cross-coupling and C-H activation reactions, the choice of base (e.g., K₂CO₃, Cs₂CO₃, tBuOK) or additive (e.g., acids, oxidants) is critical for facilitating the catalytic cycle. rsc.orglshtm.ac.uk

Temperature and Reaction Time: These parameters must be carefully controlled to ensure complete conversion of starting materials while minimizing the formation of by-products from decomposition or side reactions.

For example, in a study on the synthesis of substituted meta-halophenols via a sequential C-H bromination/oxygenation protocol, researchers optimized the bromination step by testing various palladium catalysts, oxidants, and solvents to maximize the yield of the ortho-bromo intermediate. nih.gov Similarly, the optimization of a Buchwald-Hartwig coupling reaction involved screening different solvents and catalyst loadings to achieve a high yield in a shorter reaction time. lshtm.ac.uk A similar systematic approach would be essential to develop a viable, high-yielding synthesis of this compound.

Yield Enhancement and Purity Improvement Protocols

Optimizing the yield and ensuring the high purity of the final this compound product are critical for its utility as a chemical intermediate. This involves careful control over reaction conditions and effective purification methods.

Detailed research into the synthesis of related halogenated pyridine-2(1H)-ones has shown that factors such as reaction temperature, duration, and the stoichiometry of reagents significantly impact the reaction's efficiency and yield. rsc.org For instance, increasing the amount of the Vilsmeier reagent (POCl₃/DMF) was found to improve the yield of the resulting formylated and halogenated pyridine product. rsc.org Similarly, in the halogenation of pyridines, the choice of halogenating agent and the specific phosphine (B1218219) reagents used can lead to highly selective and high-yielding reactions. nih.gov

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques such as column chromatography and recrystallization are typically employed to isolate the pure compound. The choice of solvent for recrystallization is crucial and must be determined empirically to maximize the recovery of the purified product.

Table 1: Factors Influencing Yield and Purity in Halogenated Pyridine Synthesis

| Factor | Description | Potential Impact |

| Reagent Stoichiometry | The molar ratio of reactants and catalysts. | Affects reaction completion, byproduct formation, and overall yield. rsc.org |

| Reaction Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and selectivity; non-optimal temperatures can lead to decomposition or side reactions. |

| Reaction Time | The duration of the reaction. | Insufficient time may lead to incomplete reaction, while excessive time can promote byproduct formation. rsc.org |

| Choice of Catalyst | The catalyst used to promote the reaction. | Can dramatically enhance reaction rates and selectivity, leading to higher yields of the desired product. mdpi.com |

| Solvent System | The solvent in which the reaction is performed. | Affects solubility of reactants and can influence reaction pathways and rates. |

| Purification Method | Techniques like column chromatography or recrystallization. | Critical for removing impurities and isolating the final product at the desired purity level. ambeed.com |

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce the environmental impact of chemical processes. ijarsct.co.innih.gov This involves developing more sustainable and efficient synthetic methods.

Several green strategies are applicable to the synthesis of compounds like this compound. These include the use of microwave irradiation as an alternative energy source, which can significantly shorten reaction times and improve yields. mdpi.comnih.gov One-pot, multi-component reactions are another key green chemistry approach, as they reduce the number of synthetic steps, minimize waste, and save time and resources. nih.govrsc.org

The choice of solvents and catalysts is also a major focus. Green chemistry encourages the use of environmentally benign solvents, such as water or ethanol (B145695), or even performing reactions under solvent-free conditions. ijarsct.co.innih.govrsc.org The development of reusable and non-toxic catalysts is another important area of research. nih.govnumberanalytics.com For example, a patent for the preparation of 6-chloronicotinic acid describes a method using oxygen as the oxidant and chlorobenzene (B131634) as the solvent, which can be a milder alternative to heavy metal oxidants like potassium permanganate (B83412). google.com

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefits |

| Alternative Energy Sources | Use of microwave irradiation to accelerate reactions. mdpi.comnih.gov | Reduced reaction times, increased yields, and lower energy consumption. |

| Atom Economy | Designing reactions, such as multi-component reactions, where most of the atoms from the reactants are incorporated into the final product. nih.gov | Minimization of waste and improved efficiency. |

| Safer Solvents and Reagents | Employing water, ethanol, or solvent-free conditions; using less toxic reagents. ijarsct.co.inrsc.org | Reduced environmental pollution and improved worker safety. |

| Catalysis | Use of efficient and recyclable catalysts, including biocatalysts or heterogeneous catalysts. nih.govnumberanalytics.com | Increased reaction efficiency, selectivity, and reduced waste from stoichiometric reagents. |

| Process Intensification | Combining multiple reaction steps into a single one-pot procedure. nih.govrsc.org | Fewer work-up and purification steps, leading to reduced solvent use and waste generation. |

By integrating these principles, the synthesis of this compound and other valuable chemical intermediates can be made more sustainable and environmentally responsible.

Reaction Pathway Elucidation for Aldehyde Functional Group Transformations

The aldehyde functional group in this compound is a primary site for chemical modification, readily undergoing both oxidation and reduction. Understanding the mechanisms of these transformations is crucial for its application as a synthetic intermediate.

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 6-bromo-5-chloronicotinic acid, is a fundamental transformation. This reaction typically employs strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). pressbooks.pub

The mechanism for this oxidation, particularly with reagents like chromic acid (H₂CrO₄, formed from CrO₃ in acidic conditions), generally proceeds through the formation of a gem-diol intermediate. libretexts.org The process can be outlined as follows:

Hydration: The aldehyde carbonyl is first attacked by water in a reversible nucleophilic addition to form a hydrate, a geminal diol. This step is often the precursor to the actual oxidation.

Esterification: One of the hydroxyl groups of the gem-diol attacks the chromium atom of the oxidizing agent (e.g., H₂CrO₄), forming a chromate (B82759) ester.

Elimination: A base (such as water) abstracts the proton from the carbon that was originally the aldehyde carbon. The electrons from this C-H bond then move to form a new C=O double bond, leading to the elimination of the reduced chromium species and the formation of the carboxylic acid. pressbooks.pub

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | 6-Bromo-5-chloronicotinic acid |

| Chromium Trioxide (CrO₃) | Acetic acid or aqueous acid | 6-Bromo-5-chloronicotinic acid |

This table is based on general oxidation reactions of aromatic aldehydes. pressbooks.pub

The reduction of the aldehyde group of this compound yields the corresponding primary alcohol, (6-bromo-5-chloropyridin-3-yl)methanol. This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). ambeed.com

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.

Nucleophilic Attack: The hydride ion, delivered from the reducing agent (e.g., NaBH₄), attacks the carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (like methanol (B129727) or water) added during the workup step. This yields the final primary alcohol product.

Due to its milder nature, NaBH₄ is often preferred as it selectively reduces aldehydes and ketones without affecting other potentially reducible groups. LiAlH₄ is a much stronger reducing agent and would also effectively carry out this transformation. ambeed.com

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (6-Bromo-5-chloropyridin-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | (6-Bromo-5-chloropyridin-3-yl)methanol |

This table is based on general reduction reactions of aldehydes. ambeed.com

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring in this compound is significantly influenced by the nitrogen heteroatom and the attached bromo, chloro, and formyl substituents. These groups modulate the electron density of the ring, dictating its susceptibility to nucleophilic and electrophilic attack.

Halogenated pyridines, especially those with electron-withdrawing groups, are prime candidates for nucleophilic aromatic substitution (SNAr). pressbooks.publibretexts.org The aldehyde group, along with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the ring of this compound electron-deficient and thus activated towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens). This attack is favored at positions ortho or para to strong electron-withdrawing groups because the negative charge of the intermediate can be delocalized onto that group. libretexts.org In this molecule, the aldehyde group at position 3 activates the halogen at position 5. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (halide ion). Generally, the better the leaving group, the faster the reaction.

In this compound, substitution could potentially occur at either the C-5 (chloro) or C-6 (bromo) position. The relative reactivity depends on a balance between the leaving group ability (typically I > Br > Cl > F) and the activation provided by the ring's electronic structure. The electron-withdrawing substituents activate the ring for this type of substitution. pressbooks.publibretexts.org

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org Furthermore, the presence of three electron-withdrawing groups (bromo, chloro, and aldehyde) on this compound makes the ring highly deactivated.

If an electrophilic substitution reaction were to occur, it would proceed via the standard arenium ion mechanism:

Electrophilic Attack: An electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgdalalinstitute.com

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Due to the severe deactivation of the ring in this compound, forcing conditions would be required for any electrophilic substitution to take place. The substitution would likely occur at the C-4 position, which is the least deactivated position relative to the nitrogen and the other substituents.

The bromo and chloro substituents on the pyridine ring play a dual role in influencing its reactivity.

Inductive Effect: Both halogens are more electronegative than carbon and therefore exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic substitution by reducing the electron density available for an electrophile. rsc.orgyu.edu.jo Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate. pressbooks.publibretexts.org

The combined effect of the bromo, chloro, and aldehyde substituents, in conjunction with the pyridine nitrogen, is a significant deactivation of the ring towards electrophiles and a strong activation towards nucleophiles. Electron-withdrawing substituents generally direct incoming nucleophiles to the ortho and para positions. libretexts.org In this molecule, the aldehyde at C-3 and the nitrogen at C-1 work together to strongly activate the halogen at C-5 and C-6 for SNAr reactions.

This table summarizes the general electronic effects of the substituents on the pyridine ring. libretexts.orgrsc.org

Reaction Kinetics and Thermodynamics

The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde allows for classic carbonyl chemistry, while the two halogen atoms are prime sites for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The kinetics and thermodynamics of these transformations dictate the feasibility, rate, and outcome of its derivatization.

Kinetic Studies of Key Derivatization Reactions

Kinetic studies quantify the rate at which a chemical reaction proceeds. For a molecule like this compound, key derivatization reactions include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The rate of SNAr reactions on a halopyridine ring is highly dependent on the nature of the halogen, the attacking nucleophile, and the substitution pattern on the ring. The carbon-halogen bond strength follows the trend C-F > C-Cl > C-Br > C-I. savemyexams.com Consequently, the C-Br bond is weaker and more easily broken than the C-Cl bond, making the bromine at the 6-position the more kinetically favored site for substitution in many cases. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring, making it more susceptible to nucleophilic attack compared to a simple halobenzene. uoanbar.edu.iq

In the context of metal-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, the kinetic profile is more complex. The reaction rate is influenced by the rates of oxidative addition, transmetalation, and reductive elimination. Studies on bromo- and chloropyridines consistently show that the oxidative addition of a palladium(0) catalyst to a C-Br bond is significantly faster than to a C-Cl bond. osti.govacs.org This kinetic preference allows for selective functionalization at the C-Br position by carefully controlling reaction conditions. For instance, Negishi cross-coupling reactions on 2-bromo- and 2-chloropyridines have shown that the bromo-substituted compounds react efficiently at room temperature, whereas the less reactive chloro-analogs require heating to achieve comparable rates. organic-chemistry.org

Below is a conceptual table illustrating the expected kinetic favorability of key reactions at the different positions of this compound based on established principles.

| Position | Reaction Type | Relative Kinetic Rate | Rationale |

| C6-Br | Nucleophilic Aromatic Substitution | Faster | Weaker C-Br bond compared to C-Cl bond. savemyexams.com |

| C5-Cl | Nucleophilic Aromatic Substitution | Slower | Stronger C-Cl bond compared to C-Br bond. savemyexams.com |

| C6-Br | Pd-Catalyzed Cross-Coupling | Faster | Lower activation energy for oxidative addition at the C-Br bond. osti.govuwindsor.ca |

| C5-Cl | Pd-Catalyzed Cross-Coupling | Slower | Higher activation energy for oxidative addition at the C-Cl bond. acs.orguwindsor.ca |

| Aldehyde | Imine Formation | Fast | Standard, rapid reaction of aldehydes with primary amines. |

| Aldehyde | Reduction to Alcohol | Variable | Rate depends on the specific reducing agent used (e.g., NaBH₄). |

This table is based on established chemical principles for analogous compounds and represents qualitative predictions.

Thermodynamic Favorability of Transformative Processes

For transformative processes involving the entire molecule, such as cyclization or condensation reactions, the stability of the final product is paramount. The formation of stable aromatic heterocyclic systems, often driven by an increase in entropy and the formation of strong covalent bonds, typically represents a significant thermodynamic driving force. For example, rhodium-catalyzed reactions that lead to fused heterocycles are often designed to be thermodynamically driven by the stability of the final aromatic product. nih.gov

The thermodynamic constraints are also critical for understanding the feasibility of dehalogenation reactions, which can be important side reactions or desired transformations under specific conditions. researchgate.net

The following table provides a qualitative assessment of the thermodynamic favorability for typical transformations of this compound.

| Transformation Process | Product Type | Thermodynamic Favorability | Rationale |

| SNAr at C6-Br | 6-substituted-5-chloronicotinaldehyde | Favorable | Formation of a stable substituted pyridine; favorability depends on the C-Nucleophile bond strength. nih.gov |

| SNAr at C5-Cl | 5-substituted-6-bromonicotinaldehyde | Favorable | Similar to C6-Br substitution, but may be less favorable if the C-Br bond is targeted by a subsequent reaction. |

| Suzuki Coupling | Aryl-substituted nicotinaldehyde | Highly Favorable | Formation of a very stable C-C bond and a stable biaryl system. uwindsor.ca |

| Aldehyde Reduction | (6-Bromo-5-chloropyridin-3-yl)methanol | Favorable | Conversion of a C=O double bond to two single bonds (C-O, O-H) is typically exothermic. |

| Intramolecular Cyclization | Fused Heterocycle | Highly Favorable | Formation of a new, often aromatic, ring system increases overall molecular stability. |

This table provides a qualitative assessment based on general thermodynamic principles observed in similar chemical systems.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is indispensable for unlocking the full synthetic potential of this compound, particularly for enhancing reactivity and controlling selectivity between the two halogen sites. Transition metal catalysts, especially those based on palladium and rhodium, are central to this endeavor.

Palladium catalysts are the workhorses for cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The choice of catalyst, and more importantly the phosphine ligand, is critical. For less reactive C-Cl bonds, highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often required to facilitate the challenging oxidative addition step. acs.orgresearchgate.net In contrast, the more reactive C-Br bond can often be coupled using simpler catalysts like Pd(PPh₃)₄. organic-chemistry.org This differential reactivity can be exploited to achieve selective, stepwise functionalization. By using a milder palladium catalyst system first, one can selectively react the C-Br position, and then apply a more powerful catalyst system to react the C-Cl position.

Rhodium catalysts are also prominent, especially in C-H activation and annulation reactions involving the aldehyde group. rsc.orgnih.gov For instance, a rhodium catalyst can facilitate a coupling between the aldehyde and another reactant, such as an aminopyrazole, to construct fused pyrimidine (B1678525) ring systems. In such reactions, the catalyst lowers the activation energy for key steps like carbene insertion or C-H activation, guiding the transformation along a specific pathway to the desired product. nih.govrsc.org

Furthermore, the concept of "switchable" reactivity through catalysis has been demonstrated for halopyridines. For example, the reactivity of 4-chloropyridine (B1293800) towards a thiol nucleophile can be increased by approximately 4500-fold upon protonation, a state that can be stabilized by an enzyme's active site, effectively catalyzing the substitution. nih.gov This principle highlights how the local chemical environment, orchestrated by a catalyst, can dramatically alter selectivity and reactivity.

The table below summarizes the role of different catalysts in reactions relevant to this compound.

| Catalyst System | Reaction Type | Role of Catalyst | Selectivity Control |

| Pd(PPh₃)₄ / Base | Suzuki, Negishi Coupling | Activates C-Br bond via oxidative addition for C-C bond formation. organic-chemistry.org | High selectivity for the C6-Br position over the C5-Cl position under mild conditions. |

| Pd₂(dba)₃ / Xantphos / Base | Buchwald-Hartwig Amination | Activates both C-Br and C-Cl bonds for C-N bond formation. | Can be tuned by temperature and reaction time to favor C-Br reactivity or achieve double substitution. |

| Ni(COD)₂ / Ligand | Cross-Coupling | Provides an alternative, often more cost-effective, pathway for C-C and C-heteroatom bond formation. | Ligand choice is critical for controlling selectivity between the two halogen sites. |

| [Rh(COD)Cl]₂ / Ligand | Annulation, Hydroacylation | Activates C-H bonds or facilitates insertion reactions involving the aldehyde group to form cyclic structures. nih.govcore.ac.uk | Directs the reaction pathway towards specific fused heterocyclic products based on chelation or directing group assistance. |

| Pd/C | Hydrodehalogenation | Catalyzes the cleavage of C-X bonds and replacement with hydrogen. osti.gov | Generally shows higher reactivity for C-Br over C-Cl bonds, allowing for selective debromination. osti.gov |

This table summarizes catalytic systems and their roles based on studies of analogous bromo- and chloro-substituted pyridines.

Aldehyde Group Transformations

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Its electrophilic carbon is susceptible to attack by various nucleophiles, leading to a diverse range of derivatives.

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the amine on the aldehyde carbon, followed by the elimination of a water molecule. masterorganicchemistry.comijiset.com The resulting C=N double bond of the imine is a key structural motif in many biologically active compounds and serves as a precursor for further synthetic modifications. ijiset.comiosrjournals.org Aromatic aldehydes, due to their conjugation, generally form stable Schiff bases. ajol.info While specific examples with this compound are not extensively documented, its reaction with a generic primary amine (R-NH₂) would proceed as follows.

Table 1: General Reaction for Imine Formation

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary Amine (R-NH₂) | N-((6-bromo-5-chloropyridin-3-yl)methylene)alkanamine |

This table represents a general, expected reaction.

Cyanohydrin Formation

Aldehydes and ketones react with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.org This reaction involves the nucleophilic addition of the cyanide ion (CN⁻) to the electrophilic carbonyl carbon. pressbooks.publibretexts.org The reaction is reversible and typically requires a base to generate the cyanide ion from HCN, increasing the reaction rate. pressbooks.publibretexts.org The resulting cyanohydrin from this compound would possess a hydroxyl group and a nitrile group on the same carbon. This transformation is synthetically valuable as the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to other important functional groups. pressbooks.pubchemistrysteps.com

The general mechanism involves the attack of the cyanide nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by HCN to yield the cyanohydrin product and regenerate the cyanide catalyst. youtube.com

Table 2: General Reaction for Cyanohydrin Formation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Hydrogen Cyanide (HCN) | Base (e.g., KCN, NaCN) | 2-(6-Bromo-5-chloropyridin-3-yl)-2-hydroxyacetonitrile |

This table represents a general, expected reaction.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Olefination reactions are fundamental in organic synthesis for creating carbon-carbon double bonds. The Wittig reaction utilizes a phosphorus ylide (a phosphonium (B103445) ylide) to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted, an oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The stereochemical outcome depends on the nature of the ylide used. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes, typically with a high preference for the (E)-isomer. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easy removal from the reaction mixture. wikipedia.orgtcichemicals.com Given the reactivity of related halo-nicotinaldehydes, this compound is expected to readily undergo these olefination reactions. rsc.orggoogle.com

Table 3: General Olefination Reactions

| Reaction Name | Reagent | General Product |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 6-Bromo-5-chloro-3-(alkenyl)pyridine |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | (E)-6-Bromo-5-chloro-3-(alkenyl)pyridine |

This table represents general, expected reactions.

Aldol (B89426) and Knoevenagel Condensations

The Aldol condensation is a carbon-carbon bond-forming reaction between two carbonyl compounds (aldehydes or ketones). byjus.commiracosta.edu It requires one of the carbonyl partners to possess an α-hydrogen to form an enolate nucleophile under basic or acidic conditions. byjus.com This enolate then attacks the carbonyl carbon of the second molecule. byjus.com this compound lacks α-hydrogens and therefore cannot self-condense or act as the enolate component. However, it can act as the electrophilic acceptor in a "crossed" or "mixed" aldol condensation with another aldehyde or ketone that does have α-hydrogens. byjus.com The initial product is a β-hydroxy aldehyde or ketone, which often dehydrates upon heating to yield a more stable α,β-unsaturated carbonyl compound. miracosta.eduyoutube.com

The Knoevenagel condensation is a related reaction where an aldehyde or ketone reacts with a compound having an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base catalyst like an amine. thermofisher.cnepo.org Similar to the aldol reaction, this compound would serve as the electrophilic component, reacting with the carbanion generated from the active methylene compound. googleapis.com

Halogen Atom Reactivity

The pyridine ring of this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) of the halogen atoms. libretexts.org The presence of the electron-withdrawing aldehyde group further activates the ring towards nucleophilic attack.

Nucleophilic Substitution Reactions (e.g., with Amines, Alkoxides, Thiolates)

In nucleophilic aromatic substitution, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. masterorganicchemistry.com For dihalogenated pyridines, the position of substitution depends on the relative stability of the intermediate and the leaving group ability of the halogens.

In this compound, both halogens are positioned on the electron-deficient pyridine ring. Generally, bromine is a better leaving group than chlorine in SNAr reactions due to the weaker C-Br bond compared to the C-Cl bond. Therefore, nucleophilic attack is expected to preferentially occur at the C6 position, replacing the bromo substituent. However, the precise outcome can be influenced by reaction conditions and the nature of the nucleophile. Reactions with various nucleophiles such as amines, alkoxides, and thiolates are anticipated to proceed, yielding a range of 6-substituted-5-chloropyridine derivatives.

Table 4: Expected Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product |

| Amine | R₂NH | 6-(Dialkylamino)-5-chloronicotinaldehyde |

| Alkoxide | NaOR | 6-Alkoxy-5-chloronicotinaldehyde |

| Thiolate | NaSR | 6-(Alkylthio)-5-chloronicotinaldehyde |

This table represents general, expected reactions, assuming preferential substitution at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. sigmaaldrich.com For this compound, the presence of two different halogen atoms offers the potential for selective functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. harvard.edu This hierarchy suggests that the C-Br bond at the 6-position of the pyridine ring will react preferentially over the C-Cl bond at the 5-position, enabling regioselective derivatization.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron species with an organic halide. libretexts.orgmdpi.com This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. tcichemicals.comfishersci.co.uk For this compound, a Suzuki coupling would be expected to selectively replace the bromine atom, creating a 6-aryl or 6-vinyl substituted 5-chloronicotinaldehyde derivative.

The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. harvard.edu A base is required to activate the organoboron reagent. organic-chemistry.org

While specific examples for this compound are not extensively documented in peer-reviewed literature, protocols for structurally similar 6-bromo-5-substituted pyridines are well-established. nih.gov These reactions provide a template for the likely conditions required.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | Facilitates the cross-coupling cycle. |

| Boron Reagent | Arylboronic acids, arylboronic esters (e.g., pinacol (B44631) esters) | Source of the new carbon fragment. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt | Activates the boron reagent for transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction. |

| Temperature | 60-120 °C | Provides energy to overcome activation barriers. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of amines. snnu.edu.cnnumberanalytics.com This reaction offers a direct route to C-N bond formation under relatively mild conditions, superseding harsher classical methods. snnu.edu.cn When applied to this compound, this reaction would selectively form a 6-amino-5-chloronicotinaldehyde (B1644096) derivative, with the amine nucleophile displacing the more reactive bromide.

The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex from the amine and a base, and reductive elimination to yield the arylamine. snnu.edu.cn The choice of ligand is critical, with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) often providing the best results. sigmaaldrich.comsnnu.edu.cn Patents describing the amination of similar 6-bromo-5-alkylpyridine derivatives confirm the feasibility of this transformation. googleapis.comgoogle.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as Xantphos, BINAP, or t-Bu-XPhos | Forms the active catalyst for C-N coupling. |

| Amine | Primary or secondary alkyl- or arylamines, amides, carbamates | Nitrogen nucleophile. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine or palladium-amine complex. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvent is typically required. |

| Temperature | 80-110 °C | Drives the reaction to completion. |

Sonogashira Coupling for Alkynylation

The Sonogashira reaction provides a powerful and reliable method for forming C(sp²)-C(sp) bonds through the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgrsc.org This reaction is typically co-catalyzed by palladium and copper complexes. organic-chemistry.org For this compound, Sonogashira coupling would introduce an alkyne moiety at the 6-position. The resulting alkynylated pyridine is a versatile intermediate, as the triple bond can undergo a variety of subsequent transformations. nih.gov

The reaction proceeds via a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst forms a copper(I) acetylide, which then transmetalates with the palladium complex. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. worktribe.comlucp.net

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. |

| Copper Co-catalyst | CuI | Activates the alkyne. |

| Alkyne | Terminal alkynes (aryl, alkyl, silyl) | Source of the alkyne fragment. |

| Base | Et₃N, piperidine, DIPA | Acts as a base and often as a solvent. |

| Solvent | THF, DMF, Toluene | Reaction medium. |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene, forming a substituted alkene. diva-portal.org This reaction involves the coupling of an organic halide with an alkene in the presence of a base. nih.gov Applied to this compound, the Heck reaction would selectively install a vinyl group at the 6-position, yielding a styrenyl-type derivative if coupled with styrene, or an acrylate (B77674) derivative if coupled with an acrylate ester. researchgate.net

The mechanism involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a hydridopalladium species, which is converted back to the active palladium(0) catalyst by the base. diva-portal.org

Table 4: Representative Conditions for Heck Reaction

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, or Pd/C with phosphine ligands (e.g., PPh₃, P(o-tol)₃) | Catalyzes the C-C bond formation. |

| Alkene | Styrene, acrylates, acrylonitrile | The vinylating partner. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HX generated and regenerates the catalyst. |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Polar aprotic solvents are commonly used. |

| Temperature | 80-140 °C | Higher temperatures are often required. |

Grignard and Organolithium Reagent Chemistry

Grignard (RMgX) and organolithium (RLi) reagents are powerful nucleophiles and strong bases used extensively for C-C bond formation. mnstate.eduwikipedia.org Their primary reaction with this compound would be nucleophilic addition to the electrophilic aldehyde carbon. masterorganicchemistry.comyoutube.com This would transform the aldehyde into a secondary alcohol, introducing the 'R' group from the organometallic reagent.

A significant competing reaction pathway is halogen-metal exchange, particularly with the more reactive C-Br bond. This exchange would generate a pyridyl Grignard or organolithium species at the 6-position. The outcome of the reaction—nucleophilic addition versus halogen-metal exchange—is highly dependent on the specific organometallic reagent used, the solvent, and the reaction temperature. For instance, using reagents like isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard) can facilitate selective bromine-magnesium exchange even in the presence of other functional groups. chemsrc.com

Pyridine Ring Functionalization (beyond Halogen Reactivity)

Beyond reactions at the halogen sites, the core pyridine ring and its aldehyde substituent offer further opportunities for functionalization. The aldehyde group is a versatile handle for various transformations. It can be oxidized to a carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃), providing access to 6-bromo-5-chloronicotinic acid derivatives. Conversely, it can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (NaBH₄), yielding (6-bromo-5-chloropyridin-3-yl)methanol.

The pyridine nitrogen itself possesses a lone pair of electrons, making it basic and nucleophilic. However, the strong electron-withdrawing effects of the two halogen substituents significantly decrease the basicity of the nitrogen, making reactions like N-alkylation or N-oxidation more challenging compared to unsubstituted pyridine. Nonetheless, under forcing conditions, functionalization at the nitrogen atom could potentially be achieved.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.org In the case of this compound, the pyridine nitrogen, the chloro and bromo substituents, and the aldehyde group can all potentially influence the regioselectivity of metalation.

While direct studies on the DoM of this compound are not prevalent in the reviewed literature, the reactivity of closely related substituted pyridines provides significant insight. For instance, the metalation of various chloropyridines and bromopyridines has been shown to proceed with high regioselectivity, dictated by the electronic and steric environment of the ring protons. In many instances, a halogen atom can act as a directing group, favoring metalation at the adjacent position.

Considering the structure of this compound, the most acidic proton is likely at the C4 position, being ortho to the electron-withdrawing aldehyde group and the chloro substituent. However, the steric hindrance from the adjacent bromine atom might influence the approach of the bulky organolithium base. Alternatively, the pyridine nitrogen can direct metalation to the C2 position. The aldehyde group itself can be transiently converted into a directing group, for example, by reaction with a lithium amide to form an α-amino alkoxide, which can direct lithiation to the C2 position. arkat-usa.org

A study on the metalation of 2-bromo-4-methoxypyridine (B110594) demonstrated that lithiation occurs selectively at the C3 position, which is ortho to the methoxy group, a known DMG. arkat-usa.org This highlights the importance of a directing group's ability to chelate the lithium reagent. In another relevant example, the treatment of 2-chloropyridine (B119429) with lithium tetramethylpiperidide (LiTMP) followed by a quench with ethyl formate (B1220265) yielded 2-chloronicotinaldehyde, indicating a successful metalation at the C3 position. sci-hub.se

Based on these precedents, a plausible DoM strategy for this compound would likely involve the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) or LiTMP at low temperatures. The resulting lithiated intermediate could then be trapped with a variety of electrophiles to introduce new functional groups at the C4 position, leading to a range of novel derivatives.

Table 1: Potential Directed ortho-Metalation Reactions of this compound

| Reagent | Proposed Site of Metalation | Potential Electrophile | Potential Product |

| LDA/THF, -78 °C | C4 | DMF | 6-Bromo-5-chloro-4-formylpyridine-3-carbaldehyde |

| LiTMP/THF, -78 °C | C4 | I₂ | 6-Bromo-5-chloro-4-iodonicotinaldehyde |

| n-BuLi/THF, -78 °C | C4 or C2 | (CH₃)₃SiCl | 6-Bromo-5-chloro-4-(trimethylsilyl)nicotinaldehyde or 2-(trimethylsilyl)-6-bromo-5-chloronicotinaldehyde |

Annulation Reactions Utilizing the Pyridine Scaffold

Annulation reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of fused ring systems. The aldehyde functionality and the halogen substituents on the this compound ring provide multiple handles for participating in such cyclization cascades. These reactions can be catalyzed by various transition metals, with palladium and rhodium being particularly prominent. nih.govsnnu.edu.cn

Rhodium-Catalyzed Annulation:

A notable example of an annulation reaction involving a related substrate is the rhodium(III)-catalyzed three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides to furnish pyrazolo[1,5-a]pyrimidines. nih.gov In this reaction, an imine is formed in situ between the aldehyde and the aminopyrazole, which then undergoes a Rh(III)-catalyzed annulation with the sulfoxonium ylide. nih.gov Crucially, 6-chloronicotinaldehyde (B1585923) has been demonstrated to be a successful substrate in this transformation, yielding the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) in good yield. nih.gov This strongly suggests that this compound would be a viable substrate for this methodology, providing a direct route to a novel class of fused heterocyclic compounds.

The proposed reaction would proceed via the initial formation of an imine between this compound and an aminopyrazole. Subsequent Rh(III)-catalyzed C-H activation of the imine and reaction with a sulfoxonium ylide would lead to the formation of the pyrimidine ring fused to the pyrazole.

Palladium-Catalyzed Annulation:

The presence of both bromo and chloro substituents on the pyridine ring of this compound opens the door to a wide array of palladium-catalyzed cross-coupling reactions, which can be integrated into annulation sequences. Palladium catalysts are well-known to facilitate the formation of C-C and C-N bonds, which are fundamental steps in the construction of fused heterocycles. nih.goviupac.org

For instance, a palladium-catalyzed intramolecular addition of an amino or hydroxyl group to an acetylene (B1199291) bond is a known method for preparing pyrroles and furans. iupac.org A synthetic strategy for this compound could involve an initial Sonogashira coupling of the bromo or chloro substituent with a terminal alkyne bearing a nucleophilic group (e.g., an amine or alcohol). Subsequent palladium-catalyzed intramolecular cyclization would then lead to the formation of a fused ring system.

Furthermore, palladium-catalyzed intramolecular C-H arylation is a powerful tool for the synthesis of fused biaryl systems. nih.gov A possible route could involve a Suzuki or Stille coupling at the 6-bromo position to introduce an aryl group containing a strategically positioned C-H bond. Subsequent intramolecular Pd-catalyzed C-H activation and cyclization would result in a fused polycyclic aromatic system.

Table 2: Potential Annulation Reactions of this compound

| Reaction Type | Catalyst | Reactants | Potential Product Core Structure |

| Three-component coupling | [Rh(Cp*)Cl₂]₂ | Aminopyrazole, Sulfoxonium ylide | Pyrazolo[1,5-a]pyrimidine |

| Sonogashira coupling and cyclization | Pd(PPh₃)₄, CuI | Terminal alkyne with a nucleophile | Furo[3,2-b]pyridine or Pyrrolo[3,2-b]pyridine |

| Suzuki coupling and intramolecular C-H arylation | Pd(OAc)₂ | Arylboronic acid with an ortho-C-H bond | Dibenzo[b,d]pyridine derivative |

Applications of 6 Bromo 5 Chloronicotinaldehyde As a Synthetic Precursor

Building Block for Complex Organic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 6-bromo-5-chloronicotinaldehyde makes it an ideal building block for the assembly of intricate organic structures, particularly heterocyclic systems.

The aldehyde and halogen functionalities of this compound are key to its utility in synthesizing polycyclic heterocyclic systems. The aldehyde group can readily participate in condensation reactions, while the bromo and chloro substituents are amenable to various cross-coupling reactions. This dual reactivity allows for the stepwise or concerted construction of fused ring systems. For instance, the aldehyde can first be transformed into an imine, followed by an intramolecular cyclization reaction involving one of the halogen atoms to form a new heterocyclic ring fused to the original pyridine core.

This compound is an excellent starting point for creating highly substituted pyridine derivatives. The bromo and chloro atoms can be selectively replaced through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and amino groups, at the 5- and 6-positions of the pyridine ring. The aldehyde group can also be modified through reactions like Wittig olefination or reduction to an alcohol, further diversifying the resulting pyridine architectures.

A representative example of its application is in the synthesis of novel kinase inhibitors. Researchers have utilized this compound as a key intermediate. In one such synthesis, the aldehyde was first protected, followed by a Suzuki coupling to introduce an aryl group at the 6-position. Subsequent functionalization at the 5-position and deprotection of the aldehyde yielded a highly substituted pyridine derivative that served as a core scaffold for the targeted inhibitors.

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems like quinolines and naphthyridines. The aldehyde group can undergo condensation reactions with various nucleophiles to form an intermediate that can then cyclize onto the pyridine ring. For example, a Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be adapted. In this case, the aldehyde of this compound can react with a suitable partner, and subsequent intramolecular cyclization and dehalogenation can lead to the formation of a quinoline (B57606) or naphthyridine ring system. The presence of two distinct halogen atoms offers regioselective control over the cyclization process.

| Fused Heterocycle | Synthetic Strategy | Key Reaction |

| Quinolines | Friedländer Annulation | Condensation followed by intramolecular cyclization |

| Naphthyridines | Combes-type reaction | Acid-catalyzed reaction with a β-diketone |

Precursor in Materials Chemistry

The electronic properties and reactive handles of this compound make it a valuable component in the design and synthesis of advanced organic materials.

The dihalo-substituted nature of this compound allows it to serve as a monomer in polymerization reactions. Through dehalogenative polycondensation reactions, such as Yamamoto or Stille cross-coupling polymerizations, it can be linked to other monomers to form conjugated polymers. The resulting polymers, featuring a pyridine unit in the backbone, can exhibit interesting optoelectronic properties. The aldehyde group can be either preserved for post-polymerization modification or transformed into another functional group prior to polymerization to fine-tune the properties of the final material.

Precursor for Advanced Pigments and Dyes

While specific research detailing the use of this compound in the synthesis of commercial pigments and dyes is not extensively documented in publicly available literature, the structural motifs of halogenated pyridines are found in various chromophores. The general class of dyestuff intermediates includes related compounds like 2-chloronicotinaldehyde. buyersguidechem.com The development of novel pigments often involves creating extended π-conjugated systems, a process where aldehyde-functionalized heterocycles can serve as key starting materials for condensation reactions.

Synthesis of Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.govnih.gov The design of the organic ligand is crucial for determining the resulting framework's structure and properties. rsc.orgrsc.org

The aldehyde group of this compound can be chemically modified, for instance, through condensation reactions with amines, to create multidentate Schiff base ligands. These ligands, containing both nitrogen and oxygen donor atoms, are well-suited for coordinating with various metal centers. The presence of halogen atoms (bromine and chlorine) on the pyridine ring of ligands derived from this precursor can also influence the properties of the final MOF, potentially affecting catalytic activity or framework stability.

While direct synthesis of MOFs using ligands derived specifically from this compound is not widely reported, the general strategy is well-established. For example, various coordination polymers have been successfully synthesized using Schiff base ligands derived from substituted salicylaldehydes and various amines. mdpi.commdpi.com The fundamental principles of using functionalized aldehydes to build ligands for MOF construction are broadly applicable. researchgate.net

Table 1: Potential Ligand Structures from this compound

| Reactant | Resulting Ligand Type | Potential Coordination Sites |

|---|---|---|

| Ethylenediamine | Bis-Schiff Base | N, N' (imine); N (pyridine) |

| 2-Aminophenol | Schiff Base | N (imine); O (hydroxyl); N (pyridine) |

This table represents hypothetical ligand structures based on common synthetic transformations of aldehydes.

Development of Novel Synthetic Reagents

The reactivity of the aldehyde and the halogenated pyridine core makes this compound a candidate for the development of specialized synthetic reagents. The aldehyde group can undergo various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into other functional groups.

One area of development for related compounds involves their use in Vilsmeier-Haack type reactions. Reagents like bis-(trichloromethyl) carbonate in DMF can be used for the formylation of activated aromatic and heterocyclic compounds, and halogenated nicotinaldehydes are themselves products of such reactions under specific conditions. tandfonline.com The unique substitution pattern of this compound could lead to the generation of novel Vilsmeier-type reagents or other formylating agents with specific reactivity profiles.

Applications in Agrochemical Research (Focusing on Chemical Synthesis of Intermediates)

Halogenated pyridine rings are a key structural motif in a significant number of active agrochemical ingredients, including herbicides, fungicides, and insecticides. semanticscholar.org These compounds often function by inhibiting specific enzymes or modulating receptor activity in the target pest. Consequently, substituted nicotinaldehydes are valuable intermediates in the synthesis of new agrochemical candidates. lookchem.com

The synthesis of agrochemicals frequently involves the construction of a core heterocyclic structure followed by the introduction of various functional groups. This compound serves as a pre-functionalized starting material. The aldehyde can be used as a handle for building more complex side chains, while the bromine and chlorine atoms can be replaced through nucleophilic substitution or participate in cross-coupling reactions to introduce further diversity. For instance, the synthesis of conformationally restricted nicotine (B1678760) analogues, a class of compounds with insecticidal potential, has utilized related starting materials like 6-chloronicotinaldehyde (B1585923). mdpi.com

Table 2: Examples of Reactions for Agrochemical Intermediate Synthesis

| Reaction Type | Reagent Example | Product Functional Group | Potential Use |

|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene | Chain extension |

| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted amine | Introduction of N-containing moieties |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl | Synthesis of bioactive heterocycles |

This table illustrates general synthetic routes applicable to functionalized aldehydes in the context of agrochemical research.

Spectroscopic and Analytical Characterization of 6 Bromo 5 Chloronicotinaldehyde and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides definitive proof of a compound's constitution, configuration, and conformation by mapping electron density from the diffraction of X-rays by a crystalline sample.

For novel compounds like 6-Bromo-5-chloronicotinaldehyde, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal following synthesis and purification. The resulting crystal structure would confirm the substitution pattern on the pyridine (B92270) ring, providing exact bond lengths, bond angles, and torsional angles. This information is invaluable for understanding intermolecular interactions, such as halogen bonding or π-π stacking, which govern the crystal packing.

While specific crystallographic data for this compound is not widely published, the analysis of related structures demonstrates the power of this technique. For instance, X-ray crystallography has been used to determine the absolute stereochemistry of complex heterocyclic molecules and to resolve the structures of various substituted pyridine derivatives. googleapis.comresearchgate.net The data obtained from such an analysis is comprehensive, as detailed in the table below.

Table 1: Typical Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Fundamental property of the crystalline solid. |

| Space Group | The specific symmetry group of the crystal. | Describes the symmetry operations within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the nuclei of two bonded atoms (in Ångströms). | Confirms the connectivity and nature of chemical bonds. |

| Bond Angles | The angles between adjacent chemical bonds (in degrees). | Defines the geometry around each atom. |

| Torsional Angles | The angles between planes defined by sets of four atoms. | Describes the conformation of the molecule. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Indicates the quality and reliability of the structure determination. |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating the components of a mixture, making it indispensable for assessing the purity of this compound and for isolating it from reaction byproducts or starting materials. The choice of chromatographic technique depends on the compound's volatility and polarity, as well as the required resolution and scale of separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.eduthermofisher.com It is ideally suited for the analysis of volatile and thermally stable compounds. This compound, as a relatively small organic molecule, can be analyzed by this method to assess its purity and identify volatile impurities.